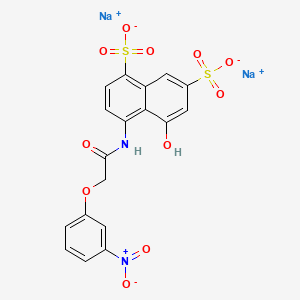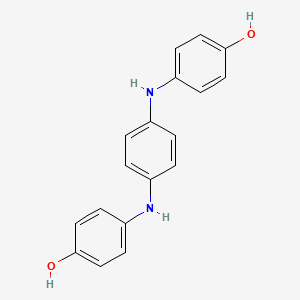
N,N'-Bis(4-hydroxyphenyl)-p-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a phenylenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine typically involves the condensation reaction of 4-aminophenol with p-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but lacks the phenylenediamine core.
4,4’-Diaminodiphenylmethane: Contains a similar diamine core but different substituents.
N,N’-Bis(4-hydroxyphenyl)urea: Similar hydroxyphenyl groups but with a urea linkage.
Uniqueness
N,N’-Bis(4-hydroxyphenyl)-p-phenylenediamine is unique due to its combination of hydroxyphenyl groups and a phenylenediamine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94209-20-8 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyanilino)anilino]phenol |
InChI |
InChI=1S/C18H16N2O2/c21-17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(22)12-8-16/h1-12,19-22H |
InChI-Schlüssel |
YFJMEBYJCJMELS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


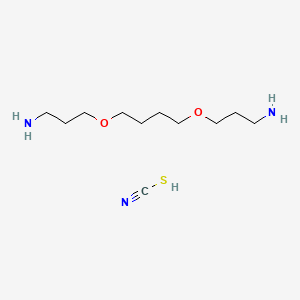
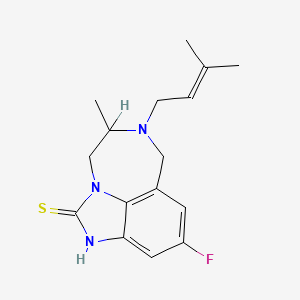
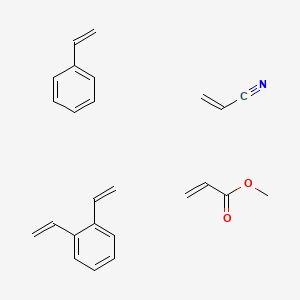

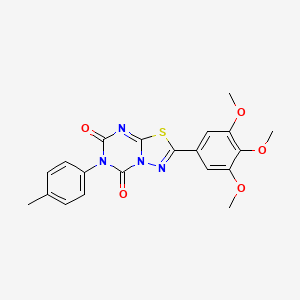

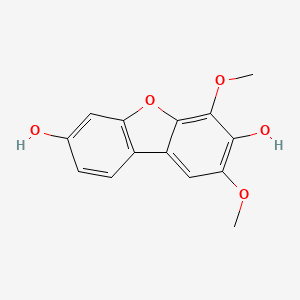

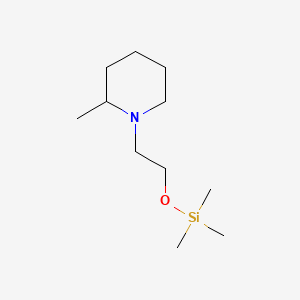
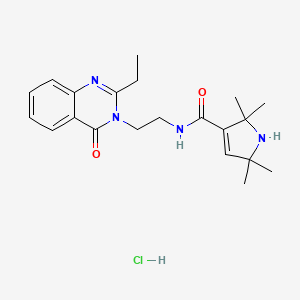
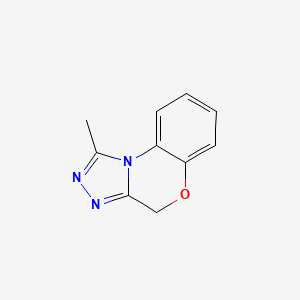
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
